molecular formula C26H24ClN5O3S B11987413 N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11987413
M. Wt: 522.0 g/mol
InChI Key: DJTIJSIOVYMJQA-OGLMXYFKSA-N
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Description

N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functionalities

Preparation Methods

The synthesis of N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine to form the acyl hydrazide.

    Synthesis of the triazole: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne.

    Coupling reactions: The triazole and hydrazide moieties are then coupled together using a suitable coupling reagent.

    Final condensation: The final step involves the condensation of the coupled product with 4-chlorobenzaldehyde to form the desired compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The hydrazide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity and can be studied for its potential as a pharmaceutical agent.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The triazole ring and hydrazide group are known to participate in hydrogen bonding and other interactions with biological molecules, which can influence the compound’s activity.

Comparison with Similar Compounds

Similar compounds to N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE include other hydrazide derivatives and triazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE lies in its specific combination of functional groups, which can impart unique properties and reactivity.

Properties

Molecular Formula

C26H24ClN5O3S

Molecular Weight

522.0 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24ClN5O3S/c1-17(18-9-12-20(27)13-10-18)28-29-24(33)16-36-26-31-30-25(32(26)21-7-5-4-6-8-21)19-11-14-22(34-2)23(15-19)35-3/h4-15H,16H2,1-3H3,(H,29,33)/b28-17+

InChI Key

DJTIJSIOVYMJQA-OGLMXYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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